N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}-2-(phenylthio)acetamide
Overview
Description
N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}-2-(phenylthio)acetamide is a useful research compound. Its molecular formula is C21H26N2O2S and its molecular weight is 370.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.17149925 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been utilized in the synthesis of various derivatives with potential biological activities. For instance, derivatives of 1,3,4-oxadiazole bearing compounds, which include a piperidinyl moiety, have been synthesized and shown moderate to significant antibacterial activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
- Another study focused on the synthesis of paracetamol derivatives involving morpholine/piperidine and benzaldehyde. These compounds demonstrated potential DNA-binding interactions, suggesting their use in exploring interactions with biological macromolecules (Raj, 2020).
Pharmacological Applications
- Novel anxiolytics based on piperidine acetamide derivatives have been explored for their potential in treating anxiety. These compounds have shown good oral activity in animal models, indicating their potential as therapeutic agents for mood and emotion regulation (Kordik et al., 2006).
- The compound has also been evaluated as part of a series of N-heterocyclic 4-piperidinamines for antihistaminic activity. This research offers insight into the development of new antihistamines with potentially improved efficacy and safety profiles (Janssens et al., 1985).
Investigational Therapeutic Applications
- Research into the inhibitory effects of related compounds on enzymes such as acetylcholinesterase (AChE) suggests potential therapeutic applications for neurodegenerative diseases like Alzheimer's. Compounds with piperidine moieties have shown promising activity as AChE inhibitors, indicating their potential in developing treatments for dementia and related conditions (Sugimoto et al., 1990).
Properties
IUPAC Name |
N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]-2-phenylsulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-23-13-11-19(12-14-23)25-18-9-7-17(8-10-18)15-22-21(24)16-26-20-5-3-2-4-6-20/h2-10,19H,11-16H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCWRMCJKLGSCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=C(C=C2)CNC(=O)CSC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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